molecular formula C8H7FN2O3 B13417639 Acetanilide, 2-fluoro-3'-nitro- CAS No. 3435-76-5

Acetanilide, 2-fluoro-3'-nitro-

Cat. No.: B13417639
CAS No.: 3435-76-5
M. Wt: 198.15 g/mol
InChI Key: KGDCFDBLIJACEI-UHFFFAOYSA-N
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Description

Acetanilide, 2-fluoro-3’-nitro- is a derivative of acetanilide, where the acetanilide molecule is substituted with a fluorine atom at the 2-position and a nitro group at the 3’-position

Preparation Methods

The synthesis of Acetanilide, 2-fluoro-3’-nitro- typically involves the nitration of 2-fluoroacetanilide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions need to be carefully controlled to ensure the correct positioning of the nitro group .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Acetanilide, 2-fluoro-3’-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetanilide, 2-fluoro-3’-nitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural properties.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2-fluoro-3’-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of its use .

Comparison with Similar Compounds

Similar compounds to Acetanilide, 2-fluoro-3’-nitro- include other substituted acetanilides such as:

    3’-Fluoroacetanilide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-4’-nitroacetanilide: Has the nitro group in a different position, which can affect its chemical and biological properties.

    3’-Nitroacetanilide: Lacks the fluorine atom, which influences its reactivity and interactions.

The uniqueness of Acetanilide, 2-fluoro-3’-nitro- lies in the combination of both the fluorine and nitro substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

3435-76-5

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

2-fluoro-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12)

InChI Key

KGDCFDBLIJACEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CF

Origin of Product

United States

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